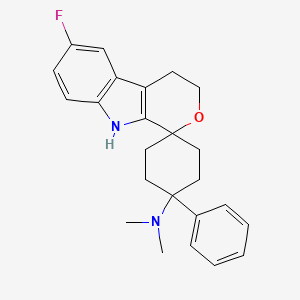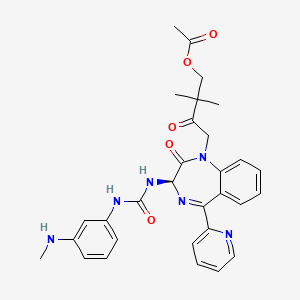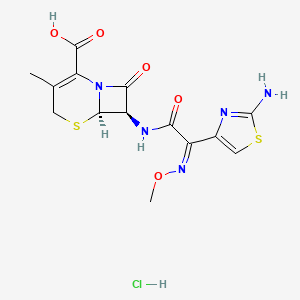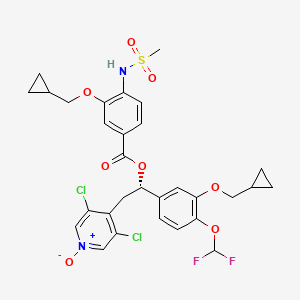
Tanimilast
Overview
Description
CHF-6001 is a novel inhaled phosphodiesterase-4 inhibitor developed by Chiesi Farmaceutici. It has shown high preclinical efficacy and is well-tolerated in humans. This compound is primarily designed for the treatment of chronic obstructive pulmonary disease and asthma .
Preparation Methods
The preparation of CHF-6001 involves the synthesis of a selective phosphodiesterase-4 inhibitor. The compound is administered using a proprietary multidose reservoir dry powder inhaler known as NEXThaler. The synthetic route and reaction conditions for CHF-6001 are proprietary and not publicly disclosed. it is known that the compound is produced in an extrafine formulation with a mass median aerodynamic diameter of less than or equal to two micrometers .
Chemical Reactions Analysis
CHF-6001 undergoes various chemical reactions, primarily focusing on its role as a phosphodiesterase-4 inhibitor. The compound inhibits the activation of oxidative burst in neutrophils and eosinophils, neutrophil chemotaxis, and the release of interferon-gamma from CD4+ T cells. It is more potent than previously described phosphodiesterase-4 inhibitors, including roflumilast and cilomilast . The major products formed from these reactions include the inhibition of tumor necrosis factor-alpha release and the reduction of leukocyte infiltration .
Scientific Research Applications
CHF-6001 has several scientific research applications, particularly in the fields of respiratory diseases and inflammation. It has been evaluated for its efficacy, safety, and tolerability in patients with chronic obstructive pulmonary disease. The compound has shown anti-inflammatory effects in the lungs of patients with chronic obstructive pulmonary disease already treated with triple inhaled therapy . Additionally, CHF-6001 has been studied for its effects on biomarkers of inflammation in induced sputum and blood .
Mechanism of Action
CHF-6001 exerts its effects by inhibiting phosphodiesterase-4, an enzyme that mediates the breakdown of cyclic adenosine monophosphate. By inhibiting this enzyme, CHF-6001 increases the levels of cyclic adenosine monophosphate, leading to anti-inflammatory effects in a broad range of cell types. The compound has shown dose-proportional systemic exposure and a mean half-life ranging from 40 to 49 hours . The molecular targets and pathways involved include the inhibition of tumor necrosis factor-alpha release and the reduction of leukocyte infiltration .
Comparison with Similar Compounds
CHF-6001 is compared with other phosphodiesterase-4 inhibitors such as roflumilast, crisaborole, apremilast, and ibudilast. While roflumilast is taken orally and associated with higher incidence of systemic adverse events, CHF-6001 is an inhaled formulation with low systemic exposure, making it more suitable for patients with chronic obstructive pulmonary disease . The greater effect of CHF-6001 in a defined chronic obstructive pulmonary disease subgroup is similar to that observed with roflumilast .
Similar Compounds
- Roflumilast
- Crisaborole
- Apremilast
- Ibudilast
CHF-6001 stands out due to its inhaled formulation and high preclinical efficacy, making it a promising candidate for the treatment of respiratory diseases .
Properties
IUPAC Name |
[(1S)-1-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]-2-(3,5-dichloro-1-oxidopyridin-1-ium-4-yl)ethyl] 3-(cyclopropylmethoxy)-4-(methanesulfonamido)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30Cl2F2N2O8S/c1-45(39,40)35-24-8-6-20(11-27(24)41-15-17-2-3-17)29(37)43-26(12-21-22(31)13-36(38)14-23(21)32)19-7-9-25(44-30(33)34)28(10-19)42-16-18-4-5-18/h6-11,13-14,17-18,26,30,35H,2-5,12,15-16H2,1H3/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFBPAOSTLMYIV-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)C(=O)OC(CC2=C(C=[N+](C=C2Cl)[O-])Cl)C3=CC(=C(C=C3)OC(F)F)OCC4CC4)OCC5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)C(=O)O[C@@H](CC2=C(C=[N+](C=C2Cl)[O-])Cl)C3=CC(=C(C=C3)OC(F)F)OCC4CC4)OCC5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30Cl2F2N2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239278-59-1 | |
| Record name | Tranimilast [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239278591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHF-6001 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12800 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TRANIMILAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0984EU6E2F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide](/img/structure/B606561.png)
![N-[1-[3-(cyclopropylmethoxy)-3-(2-methylphenyl)azetidin-1-yl]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(5-methyl-1H-imidazol-4-yl)propanamide](/img/structure/B606562.png)
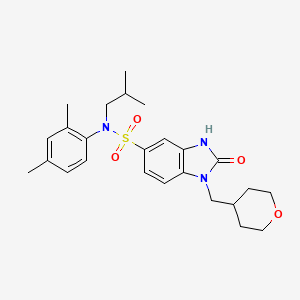

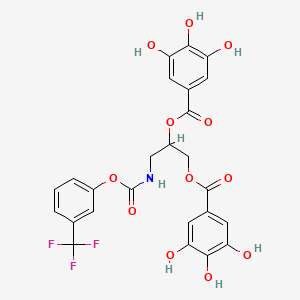
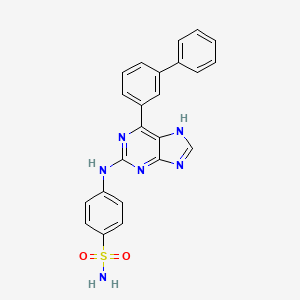
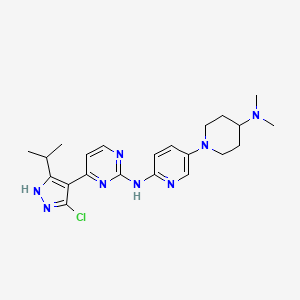
![(2E)-3-[4-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-pyridinyl]-N-[4-[(3,3-difluoro-1-azetidinyl)methyl]phenyl]-2-propenamide](/img/structure/B606574.png)
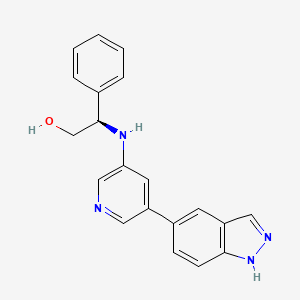
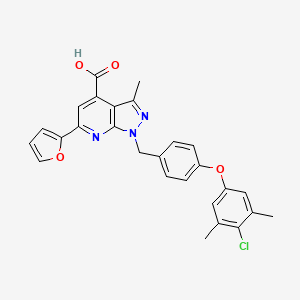
![2-chloro-N-[2-[2,2-difluoro-4-[2-(2-hydroxy-5-methylphenyl)ethenyl]-6-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl]ethyl]acetamide](/img/structure/B606580.png)
